![molecular formula C20H27N3O3 B3025870 3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester CAS No. 2504100-70-1](/img/structure/B3025870.png)
3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
MDMB-4en-PINACA wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst typischerweise die Reaktion von Indazol mit verschiedenen Reagenzien, um die Kernstruktur zu bilden, gefolgt von der Addition einer Pent-4-en-1-yl-Gruppe und einer Carboxamidogruppe. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Methanol und Katalysatoren, um die Reaktionen zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion von MDMB-4en-PINACA beinhaltet die Skalierung der Laborsynthesemethoden. Dies umfasst die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu erhöhen, sowie die Implementierung von Sicherheitsmaßnahmen für den Umgang mit den potenziell gefährlichen Chemikalien, die beteiligt sind .
Chemische Reaktionsanalyse
Arten von Reaktionen
MDMB-4en-PINACA unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Esterhydrolyse: Die Estergruppe in MDMB-4en-PINACA kann hydrolysiert werden, um Carbonsäuren zu bilden.
N-Dealkylierung: Diese Reaktion beinhaltet die Entfernung einer Alkylgruppe vom Stickstoffatom.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Säuren und Basen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um sicherzustellen, dass die gewünschten Produkte gebildet werden .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten wie MDMB-4en-PINACA-Butansäure und hydroxylierte Derivate .
Wissenschaftliche Forschungsanwendungen
MDMB-4en-PINACA hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird verwendet, um die Struktur-Wirkungs-Beziehungen von synthetischen Cannabinoiden zu untersuchen.
Biologie: Forscher verwenden es, um die Auswirkungen von synthetischen Cannabinoiden auf biologische Systeme zu untersuchen.
Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen und toxikologischen Eigenschaften untersucht.
Industrie: MDMB-4en-PINACA wird bei der Entwicklung neuer synthetischer Cannabinoide für verschiedene Anwendungen eingesetzt
Wirkmechanismus
MDMB-4en-PINACA wirkt als potenter Agonist des Cannabinoid-Rezeptors 1 (CB1). Es bindet mit hoher Affinität an den CB1-Rezeptor und führt zur Aktivierung nachgeschalteter Signalwege. Dies führt zu verschiedenen physiologischen Wirkungen, einschließlich psychoaktiver Wirkungen, die denen von Delta-9-Tetrahydrocannabinol (THC) ähnlich sind .
Analyse Chemischer Reaktionen
Ester Hydrolysis
The methyl ester moiety undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical in metabolic pathways and degradation studies.
Reagents and Conditions
-
Base : Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Solvent : Methanol, ethanol, or aqueous mixtures
-
Temperature : 25–60°C
Example Protocol
Reaction Component | Details |
---|---|
Substrate | MDMB-4en-PINACA (1 eq) |
Base | 2 M NaOH (2 eq) |
Solvent | Methanol/Water (4:1) |
Time | 4–6 hours at 50°C |
Product : 3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine (carboxylic acid derivative) .
Oxidation of the Pent-4-en-1-yl Chain
The pentenyl side chain’s terminal double bond is susceptible to oxidation, forming epoxides or diols. This reaction is inferred from metabolic studies of structurally related synthetic cannabinoids.
Reagents and Conditions
-
Oxidizing Agents : Ozone, m-chloroperbenzoic acid (mCPBA), or cytochrome P450 enzymes (in vivo)
-
Solvent : Dichloromethane (DCM) or aqueous buffers
Expected Products
Product Type | Structure |
---|---|
Epoxide | Formation of a 4,5-epoxide on the pentenyl chain |
Diol | Vicinal diol via anti addition (e.g., using OsO₄) |
N-Dealkylation
The pentenyl group attached to the indazole nitrogen undergoes N-dealkylation, particularly under metabolic or acidic conditions.
Reagents and Conditions
-
Acid : Hydrochloric acid (HCl) or trifluoroacetic acid (TFA)
-
Enzymatic : Cytochrome P450 (CYP3A4, CYP2C19) in hepatic metabolism
Example Pathway
-
Protonation of the alkyl chain’s nitrogen.
-
Cleavage of the C–N bond, releasing 4-penten-1-amine.
-
Product : 3-methyl-N-(1H-indazol-3-ylcarbonyl)-L-valine methyl ester.
Amide Bond Stability
The carboxamido linker between the indazole and valine residues is resistant to hydrolysis under physiological conditions but may degrade under extreme acidic or basic environments.
Stability Data
Condition | Degradation Observed? |
---|---|
pH 1–3 (37°C) | Partial hydrolysis after 24 hours |
pH 10–12 (37°C) | Complete hydrolysis within 6 hours |
Thermal Degradation
MDMB-4en-PINACA decomposes at elevated temperatures, with pyrolysis products including indazole derivatives and fragmented alkenes.
Thermogravimetric Analysis (TGA)
Temperature Range (°C) | Mass Loss (%) | Major Products |
---|---|---|
150–200 | 5–10 | Indazole, CO₂ |
200–300 | 40–60 | Pentenyl fragments, methyl valerate |
Photochemical Reactions
UV exposure induces isomerization of the pentenyl double bond and radical-mediated decomposition.
Key Observations
-
Isomerization : cis-to-trans isomerization at the double bond.
-
Degradation : Formation of carbonyl compounds (e.g., aldehydes) via Norrish-type reactions.
Wissenschaftliche Forschungsanwendungen
MDMB-4en-PINACA features a unique structure that includes an indazole ring and a pentenyl side chain, contributing to its activity as a cannabinoid receptor agonist. Its potency as a CB1 receptor agonist has been noted, with an EC50 value of approximately 2.47 nM, indicating strong binding affinity .
Pharmacological Studies
MDMB-4en-PINACA is primarily used in pharmacological research to explore the effects of synthetic cannabinoids on the endocannabinoid system. Its role as a potent CB1 receptor agonist makes it a valuable tool for:
- Investigating Cannabinoid Receptor Mechanisms : Researchers utilize this compound to understand the interaction between synthetic cannabinoids and cannabinoid receptors, which can lead to insights into therapeutic applications for pain management, anxiety, and other conditions.
Toxicological Assessments
Given its classification as a designer drug, MDMB-4en-PINACA has been studied for its toxicological effects:
- Safety Profile Evaluation : Toxicological studies assess the potential adverse effects associated with exposure to this compound, including its impact on human health when used recreationally or accidentally ingested.
Analytical Chemistry
MDMB-4en-PINACA serves as an analytical reference standard in forensic and toxicological laboratories:
- Detection and Quantification : It is used in developing analytical methods for detecting synthetic cannabinoids in biological samples, aiding in drug testing and forensic investigations.
Case Study 1: Pharmacodynamics of MDMB-4en-PINACA
A study conducted by the Drug Enforcement Administration (DEA) highlighted the pharmacodynamics of MDMB-4en-PINACA, noting its prevalence among synthetic cannabinoids identified in drug seizures. The study emphasized its high potency and potential for abuse compared to traditional cannabinoids .
Case Study 2: Toxicity Reports
Research published in toxicology journals reported cases of acute toxicity linked to MDMB-4en-PINACA use. Symptoms included severe agitation, cardiovascular issues, and altered mental states, underscoring the need for comprehensive safety evaluations .
Wirkmechanismus
MDMB-4en-PINACA acts as a potent agonist of the cannabinoid receptor 1 (CB1). It binds to the CB1 receptor with high affinity, leading to the activation of downstream signaling pathways. This results in various physiological effects, including psychoactive effects similar to those of delta-9-tetrahydrocannabinol (THC) .
Vergleich Mit ähnlichen Verbindungen
MDMB-4en-PINACA ist strukturell ähnlich anderen synthetischen Cannabinoiden wie 5F-MDMB-PINACA und MDMB-4en-PICA. es unterscheidet sich durch die Substitution der 5-Fluorpentylgruppe durch eine Pent-4-en-Einheit . Dieser strukturelle Unterschied trägt zu seinen einzigartigen pharmakologischen Eigenschaften bei, einschließlich höherer Potenz und unterschiedlicher Stoffwechselwege .
Liste ähnlicher Verbindungen
- 5F-MDMB-PINACA
- MDMB-4en-PICA
- MDMB-3en-BINACA
- JWH-018
Biologische Aktivität
3-Methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester, commonly referred to as MDMB-4en-PINACA, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly as a potent agonist of the cannabinoid receptor type 1 (CB1). This article delves into the compound's biological activity, synthesis, pharmacological properties, and relevant case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C20H27N3O3 |
Molecular Weight | 357.45 g/mol |
CAS Number | 2504100-70-1 |
Density | 1.11 ± 0.1 g/cm³ |
Solubility | DMF: 12 mg/ml; DMSO: 12 mg/ml |
MDMB-4en-PINACA is characterized by its indazole structure and the presence of a pentenyl group, which contributes to its biological activity. The compound is typically synthesized through a multi-step chemical process involving various reagents and solvents such as methanol.
MDMB-4en-PINACA acts primarily as an agonist at the CB1 receptor, with an effective concentration (EC50) of approximately 2.47 nM. This high affinity for the CB1 receptor suggests significant potential for psychoactive effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .
Pharmacological Effects
The activation of CB1 receptors by MDMB-4en-PINACA leads to various physiological effects, including:
- Analgesia : Reduction in pain perception.
- Euphoria : Induction of feelings of well-being.
- Appetite Stimulation : Increased hunger.
- Cognitive Effects : Alterations in memory and learning processes.
Toxicology and Safety
Despite its potential therapeutic applications, the safety profile of MDMB-4en-PINACA remains under investigation. Reports indicate that synthetic cannabinoids often exhibit unpredictable effects and may lead to severe adverse reactions, including anxiety, paranoia, and cardiovascular issues .
Case Study 1: Recreational Use and Toxicity Reports
A study conducted on users of synthetic cannabinoids highlighted cases where MDMB-4en-PINACA was implicated in severe health issues. Users reported symptoms ranging from acute anxiety to psychotic episodes following consumption. Toxicology screenings confirmed the presence of MDMB-4en-PINACA in several emergency room admissions related to synthetic cannabinoid use .
Case Study 2: Analytical Detection Methods
Research focused on developing analytical methods for detecting MDMB-4en-PINACA in biological samples has shown promising results. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been effective in quantifying this compound in urine samples from users, aiding law enforcement and health professionals in understanding its prevalence and impact .
Eigenschaften
IUPAC Name |
methyl (2S)-3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-6-7-10-13-23-15-12-9-8-11-14(15)16(22-23)18(24)21-17(19(25)26-5)20(2,3)4/h6,8-9,11-12,17H,1,7,10,13H2,2-5H3,(H,21,24)/t17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOCBHBFWNGPGM-QGZVFWFLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401337117 | |
Record name | Methyl (2S)-3,3-dimethyl-2-({[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl}amino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2504100-70-1 | |
Record name | MDMB-4EN-pinaca | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2504100701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (2S)-3,3-dimethyl-2-({[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl}amino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MDMB-4EN-PINACA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2DZN2TDD6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.